molecular formula C14H19BrN4O2S B6472217 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640815-07-0

4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6472217
CAS No.: 2640815-07-0
M. Wt: 387.30 g/mol
InChI Key: HKJDGZKIZMJAKY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a morpholine ring substituted at the 4-position with a 5-bromo-2-(methylsulfanyl)pyrimidinyl group and at the 2-position with a pyrrolidine-1-carbonyl moiety. The pyrrolidine-1-carbonyl substituent introduces conformational flexibility and hydrogen-bonding capacity, which could modulate target binding affinity.

Properties

IUPAC Name

[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O2S/c1-22-14-16-8-10(15)12(17-14)19-6-7-21-11(9-19)13(20)18-4-2-3-5-18/h8,11H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDGZKIZMJAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step processes, starting from readily available starting materials. One common route begins with the bromination of 2-(methylsulfanyl)pyrimidine, followed by a series of nucleophilic substitution reactions to introduce the morpholine and pyrrolidine moieties.

Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow processes to increase yield and purity. Automation and precise control of reaction conditions are crucial for scaling up the production of such complex molecules.

Chemical Reactions Analysis

Types of Reactions: 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo a variety of chemical reactions, including:

  • Oxidation: Transformations involving the oxidation of the methylsulfanyl group.

  • Reduction: Potential reduction of the bromine substituent or carbonyl groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the pyrimidine ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve the compound and facilitate reactions.

Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

Chemistry: In chemistry, 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of modifications, making it a valuable tool for synthetic chemists.

Biology: Biologically, this compound is studied for its potential as a therapeutic agent. The presence of the pyrimidine ring, a common scaffold in many bioactive molecules, suggests possible applications in drug discovery and development.

Medicine: In medicine, researchers are investigating the use of this compound as a lead compound for developing new pharmaceuticals, particularly for targeting specific molecular pathways involved in diseases.

Industry: Industrially, this compound's reactivity makes it a potential candidate for developing new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is likely complex, involving multiple molecular targets. It may interact with enzymes or receptors in cells, modulating their activity through binding to specific sites. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related pyrimidine and thienopyrimidine derivatives from the evidence (Table 1).

Key Observations:

Core Heterocycle Variations: The target compound’s pyrimidine core contrasts with the thienopyrimidine scaffold in EP 2 402 347 A1, which incorporates a fused thiophene ring.

Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound introduces a hydrogen-bond acceptor/donor pair absent in CAS 885952-23-6. This feature could enhance interactions with polar residues in biological targets. Methylsulfanyl (SMe) vs. Benzyloxy (OBn): The SMe group in the target compound is less electron-donating than OBn, which may reduce oxidative metabolism compared to benzyloxy-containing analogues .

Synthetic Methodologies :

  • The target compound likely employs Suzuki-Miyaura coupling or Buchwald-Hartwig amination for pyrimidine functionalization, similar to methods described in EP 2 402 347 A1 for piperazine coupling .
  • In contrast, CAS 885952-23-8 uses simpler nucleophilic aromatic substitution (e.g., morpholine displacement of a leaving group at pyrimidine position 2) .

Physicochemical and Pharmacokinetic Implications:

  • Lipophilicity : The target compound’s calculated LogP (~2.8) is higher than CAS 885952-23-8 (LogP ~2.1) due to the SMe group, suggesting better membrane permeability.
  • Metabolic Stability : The pyrrolidine carbonyl may reduce CYP-mediated oxidation compared to the unmodified morpholine ring in EP 2 402 347 A1 .

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